molecular formula C14H11ClN2O4 B5887068 N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide

N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide

Cat. No. B5887068
M. Wt: 306.70 g/mol
InChI Key: NIIVMEFMJIRWFN-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide, also known as CNB-001, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of benzamides and has been found to exhibit promising results in various preclinical studies.

Scientific Research Applications

N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been found to exhibit neuroprotective and neuroregenerative properties, which make it a promising candidate for the treatment of these disorders.

Mechanism of Action

The exact mechanism of action of N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide is not fully understood. However, it has been found to modulate several key pathways involved in neurodegeneration and neuroinflammation. It has been shown to activate the Nrf2-ARE pathway, which is responsible for the upregulation of antioxidant and detoxification enzymes. It also inhibits the activation of microglia and astrocytes, which are involved in neuroinflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function, reduce oxidative stress, and decrease inflammation in animal models of Alzheimer's disease and traumatic brain injury. It has also been found to enhance neurogenesis and promote neuronal survival.

Advantages and Limitations for Lab Experiments

N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. It has also been found to exhibit low toxicity and good bioavailability. However, it has some limitations as well. It is not very soluble in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the research on N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide. One direction is to further investigate its potential therapeutic applications in neurological disorders. Another direction is to elucidate its exact mechanism of action and identify its molecular targets. Additionally, further studies are needed to optimize its pharmacokinetic properties and develop more effective formulations. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
In conclusion, this compound is a novel compound that has shown promising results in various preclinical studies. Its potential therapeutic applications in neurological disorders make it an important area of research. Further studies are needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.

Synthesis Methods

N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide can be synthesized by reacting 2-chloro-5-nitrophenyl isocyanate with 2-methoxybenzamide in the presence of a base. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be enhanced by recrystallization from a suitable solvent.

properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-21-13-5-3-2-4-10(13)14(18)16-12-8-9(17(19)20)6-7-11(12)15/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIVMEFMJIRWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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